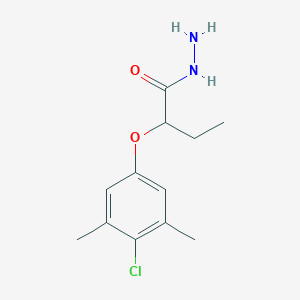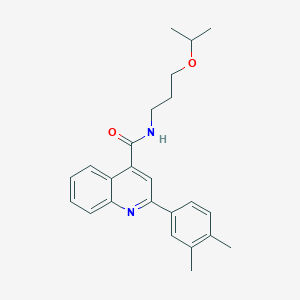
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide, also known as CDMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in several fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide involves its ability to inhibit the activity of diacylglycerol acyltransferase. This enzyme is involved in the synthesis of triglycerides, which are important for energy storage in the body. By inhibiting this enzyme, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide can reduce the synthesis of triglycerides and potentially improve metabolic function.
Biochemical and Physiological Effects
In addition to its effects on diacylglycerol acyltransferase, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been found to have several other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models, which may have potential therapeutic benefits for conditions such as arthritis. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been found to have antioxidant properties, which may help protect against oxidative stress and related conditions.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has several advantages as a tool for scientific research, including its ability to inhibit diacylglycerol acyltransferase and its potential therapeutic benefits for several conditions. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide. One area of interest is the development of new therapeutic agents based on this compound or related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide and its potential therapeutic benefits. Finally, there may be potential applications for 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide in fields such as agriculture or environmental science, where its unique properties could be useful for a variety of purposes.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been used in a variety of scientific research applications, including as a tool for studying the function of certain enzymes and as a potential therapeutic agent. In particular, this compound has been found to inhibit the activity of the enzyme diacylglycerol acyltransferase, which is involved in the synthesis of triglycerides. This inhibition has been shown to have potential therapeutic benefits for conditions such as obesity and type 2 diabetes.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-10(12(16)15-14)17-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVIXRSYZVKNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264138.png)
![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![3-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264145.png)
![6-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4264150.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)

![2-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4264170.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
![2-(3,4-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B4264181.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![6-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264194.png)


![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)